Cas no 62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate)

Ethyl 4-bromothiophene-2-carboxylate is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both an ester group and a bromine atom at the 2- and 4-positions of the thiophene ring enables selective functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings) or nucleophilic substitution. Its stable structure and high purity make it suitable for precise synthetic applications. The compound is typically supplied as a clear to pale-yellow liquid or solid, with consistent reactivity and compatibility with standard laboratory handling protocols.
Ethyl 4-bromothiophene-2-carboxylate structure
62224-17-3 structure
Product Name:Ethyl 4-bromothiophene-2-carboxylate
CAS No:62224-17-3
MF:C7H7BrO2S
MW:235.098280191422
MDL:MFCD06204328
CID:453700
PubChem ID:10847330
Update Time:2025-06-23

Ethyl 4-bromothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
    • 4-bromo-2-Thiophenecarboxylic acid ethyl ester
    • SLNFTOHTVYSKLD-UHFFFAOYSA-N
    • AB23220
    • 4-Bromothiophene-2-carboxylic acid ethyl ester
    • 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl4-bromothiophene-2-carboxylate
    • DTXSID30445763
    • 62224-17-3
    • SY284510
    • SCHEMBL425790
    • MFCD06204328
    • CS-0041733
    • FT-0734676
    • DB-073073
    • MDL: MFCD06204328
    • Inchi: 1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
    • InChI Key: SLNFTOHTVYSKLD-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C(=O)OCC)=C1

Computed Properties

  • Exact Mass: 233.93501
  • Monoisotopic Mass: 233.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 271.0±20.0 °C at 760 mmHg
  • Flash Point: 117.7±21.8 °C
  • PSA: 26.3
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Ethyl 4-bromothiophene-2-carboxylate Security Information

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Ethyl 4-bromothiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:62224-17-3)Ethyl 4-bromothiophene-2-carboxylate
Order Number:A1043769
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:16
Price ($):203.0
Email:sales@amadischem.com

Additional information on Ethyl 4-bromothiophene-2-carboxylate

Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3) is a significant intermediate in the realm of organic synthesis, particularly within the pharmaceutical industry. This compound, characterized by its brominated thiophene core and ester functionality, has garnered considerable attention due to its utility in constructing complex molecular architectures. The structural motif of thiophene, a five-membered heterocyclic ring containing sulfur, is widely recognized for its prevalence in biologically active molecules, making derivatives like Ethyl 4-bromothiophene-2-carboxylate invaluable in drug discovery and development.

The< strong>Ethyl 4-bromothiophene-2-carboxylate molecule serves as a pivotal building block for the synthesis of various pharmacologically relevant compounds. Its bromine substituent at the 4-position enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These transformations are instrumental in constructing carbon-carbon bonds, a fundamental requirement for designing novel therapeutic agents. Additionally, the carboxylate ester group at the 2-position provides a versatile handle for further derivatization, including amidation, hydrolysis, and transesterification reactions.

In recent years, there has been a surge in research focusing on thiophene derivatives due to their demonstrated biological activity across multiple therapeutic areas. For instance, studies have highlighted the potential of< strong>Ethyl 4-bromothiophene-2-carboxylate as a precursor in the synthesis of antiviral and anticancer agents. The bromothiophene scaffold is particularly intriguing because it mimics natural products found in microbial communities, which have been a rich source of bioactive compounds. Researchers have leveraged this structural similarity to develop novel inhibitors targeting viral proteases and kinases, contributing to advancements in antiviral therapy.

The pharmaceutical industry has also explored< strong>Ethyl 4-bromothiophene-2-carboxylate as a key intermediate in the development of central nervous system (CNS) drugs. Thiophene derivatives are known to interact with various neurotransmitter receptors and ion channels, making them promising candidates for treating neurological disorders such as epilepsy and Alzheimer's disease. The bromine atom's presence on the thiophene ring facilitates selective modifications that can fine-tune the pharmacokinetic properties of these derivatives. Consequently, researchers are actively investigating< strong>Ethyl 4-bromothiophene-2-carboxylate-based scaffolds to identify new lead compounds with enhanced efficacy and reduced side effects.

Beyond its applications in medicinal chemistry, Ethyl 4-bromothiophene-2-carboxylate finds utility in materials science and agrochemical research. The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and conductive polymers. These materials are increasingly being used in flexible electronics and photovoltaic devices due to their tunable optoelectronic characteristics. Furthermore, the structural features of< strong>Ethyl 4-bromothiophene-2-carboxylate contribute to its role as an intermediate in synthesizing novel pesticides and herbicides that exhibit improved environmental profiles.

The synthesis of< strong>Ethyl 4-bromothiophene-2-carboxylate typically involves multi-step organic transformations starting from commercially available precursors such as thiophene or its halogenated analogs. Advanced synthetic methodologies have been developed to enhance yield and purity while minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions allow for efficient introduction of functional groups at specific positions on the thiophene ring. These methods align with green chemistry principles by promoting atom economy and reducing reliance on hazardous reagents.

In conclusion, Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3) represents a cornerstone compound in modern synthetic chemistry with far-reaching implications across pharmaceuticals, materials science, and agrochemicals. Its versatility stems from its unique structural features—combining a reactive bromine substituent with an ester functionality—which enable diverse chemical modifications. As research continues to uncover new applications for thiophene derivatives,< strong>Ethyl 4-bromothiophene-2-carboxylate will undoubtedly remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:62224-17-3)Ethyl 4-bromothiophene-2-carboxylate
A1043769
Purity:99%
Quantity:100g
Price ($):203.0
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